

Physicochemical Properties of 4-Fluoro-3-methylbenzoic Acid

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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzoic acid

Cat. No.: B1295921

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While the complete crystal structure is not available, several key physicochemical properties of **4-Fluoro-3-methylbenzoic acid** have been reported. These properties are crucial for its handling, formulation, and application in various synthetic protocols.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ FO ₂	[2]
Molecular Weight	154.14 g/mol	[2]
CAS Number	403-15-6	[2]
Appearance	White to almost white powder to crystal	
Melting Point	164-168 °C (lit.)	[2]
Purity	≥97%	[2]
InChI Key	VOCCEVKUXUIHOI-UHFFFAOYSA-N	[2]
SMILES String	<chem>Cc1cc(ccc1F)C(O)=O</chem>	[2]

Crystal Structure Analysis of 3-Fluoro-4-methylbenzoic Acid: An Isomeric Comparison

To provide insight into the likely structural characteristics of **4-Fluoro-3-methylbenzoic acid**, the crystal structure of its isomer, 3-Fluoro-4-methylbenzoic acid, is presented here. This data is derived from a single-crystal X-ray diffraction study and offers a valuable reference for understanding the molecular conformation and packing in the solid state.

The study reveals that 3-Fluoro-4-methylbenzoic acid crystallizes in the monoclinic space group $P2_1/n$. The molecule is nearly planar, with a small dihedral angle between the benzene ring and the carboxyl group. In the crystal, molecules form centrosymmetric dimers through O—H...O hydrogen bonds involving the carboxylic acid groups.

Crystallographic Data

Parameter	Value
Empirical Formula	C ₈ H ₇ FO ₂
Formula Weight	154.14
Temperature	120(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	$P2_1/n$
Unit Cell Dimensions	$a = 3.8132(5) \text{ Å}, \alpha = 90^\circ$ $b = 6.0226(8) \text{ Å}, \beta = 95.78(1)^\circ$ $c = 30.378(4) \text{ Å}, \gamma = 90^\circ$
Volume	696.98(16) Å ³
Z	4
Density (calculated)	1.468 Mg/m ³
Absorption Coefficient	0.12 mm ⁻¹
F(000)	320

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degrees (°)
F1-C3	1.362(2)	O2-C8-O1	122.5(2)
O1-C8	1.316(2)	O2-C8-C7	120.3(2)
O2-C8	1.230(2)	O1-C8-C7	117.2(2)
C1-C2	1.383(3)	C2-C1-C6	121.1(2)
C1-C6	1.387(3)	C3-C2-C1	118.8(2)
C2-C3	1.378(3)	F1-C3-C2	118.9(2)
C3-C4	1.385(3)	F1-C3-C4	118.9(2)
C4-C5	1.389(3)	C2-C3-C4	122.2(2)
C4-C9	1.506(3)	C5-C4-C3	118.1(2)
C5-C6	1.386(3)	C5-C4-C9	121.2(2)
C6-C7	1.482(3)	C3-C4-C9	120.7(2)
C7-C8	1.493(3)	C4-C5-C6	121.3(2)
C5-C6-C1	118.4(2)		
C5-C6-C7	120.1(2)		
C1-C6-C7	121.5(2)		
C6-C7-C8	121.4(2)		

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure, such as that of 3-Fluoro-4-methylbenzoic acid, follows a well-established experimental workflow. The following provides a detailed, generalized methodology.

Crystal Growth

High-quality single crystals are essential for accurate structure determination. For compounds like substituted benzoic acids, slow evaporation from a suitable solvent is a common crystallization technique. A saturated solution of the compound is prepared in a solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone in water) and allowed to evaporate slowly at a constant temperature.

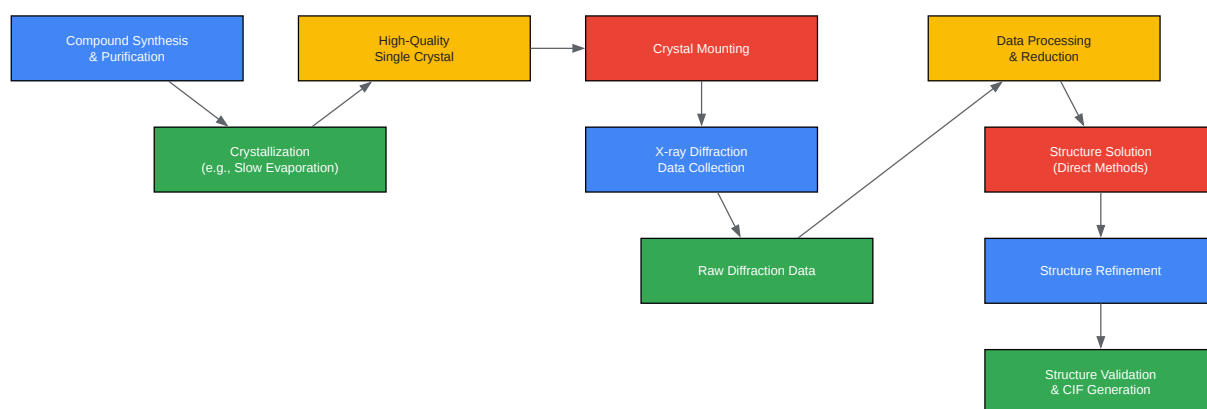
Data Collection

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073$ Å) and a detector (e.g., CCD or CMOS). The crystal is maintained at a low temperature (e.g., 120 K or 100 K) using a cryostream to minimize thermal vibrations and protect the crystal from radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F^2 . Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.



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General workflow for single-crystal X-ray crystallography.

Biological Significance

4-Fluoro-3-methylbenzoic acid is a key intermediate in the synthesis of various biologically active molecules.[1] Its derivatives have been investigated for a range of pharmaceutical applications. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates. However, no specific signaling pathways directly involving **4-Fluoro-3-methylbenzoic acid** have been detailed in the reviewed literature.

In conclusion, while a definitive crystal structure for **4-Fluoro-3-methylbenzoic acid** remains elusive in the public domain, the analysis of its isomer, 3-Fluoro-4-methylbenzoic acid, provides valuable structural insights. The provided physicochemical data and a generalized experimental protocol for crystal structure determination serve as a useful resource for researchers in the field. Further investigation is warranted to elucidate the precise solid-state structure of **4-Fluoro-3-methylbenzoic acid** to better understand its properties and inform its application in drug design and materials science.

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